molecular formula C6H9ClN2 B1354436 5-chloro-3-ethyl-1-methyl-1H-pyrazole CAS No. 29938-63-4

5-chloro-3-ethyl-1-methyl-1H-pyrazole

Cat. No. B1354436
CAS RN: 29938-63-4
M. Wt: 144.6 g/mol
InChI Key: XZZMBFVRHGIIGW-UHFFFAOYSA-N
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Description

“5-chloro-3-ethyl-1-methyl-1H-pyrazole” is a chemical compound that is an effective synthetic reagent used for the synthesis of antimicrobial and antimicrobial compounds . It is also known as "4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid" .


Synthesis Analysis

The synthesis of “5-chloro-3-ethyl-1-methyl-1H-pyrazole” involves a reaction between 4-chloro-3-methylpyrazole and ethyl bromoacetate in the presence of a base to yield 4-chloro-3-ethyl-1-methylpyrazole. Then, using malodorous acid as a reagent and catalyst, 4-chloro-3-ethyl-1-methylpyrazole reacts with formate to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid .


Chemical Reactions Analysis

Pyrazoles, including “5-chloro-3-ethyl-1-methyl-1H-pyrazole”, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Physical And Chemical Properties Analysis

“5-chloro-3-ethyl-1-methyl-1H-pyrazole” appears as colorless to light yellow crystals or crystalline powder. It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water. It is stable under normal temperature and pressure .

Scientific Research Applications

Medicinal Chemistry

Pyrazoles, including “5-chloro-3-ethyl-1-methyl-1H-pyrazole”, have a wide range of applications in medicinal chemistry . They have been found to exhibit diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .

Drug Discovery

The pyrazole nucleus is often used as a scaffold in the synthesis of bioactive chemicals . The unique structure of “5-chloro-3-ethyl-1-methyl-1H-pyrazole” could potentially make it a valuable component in the development of new drugs .

Agrochemistry

Pyrazoles are also used in agrochemistry . Given the broad biological activity of pyrazoles, “5-chloro-3-ethyl-1-methyl-1H-pyrazole” could potentially be used in the development of new pesticides or herbicides .

Coordination Chemistry

In coordination chemistry, pyrazoles are often used as ligands . The nitrogen atoms in the pyrazole ring can coordinate to a metal center, forming a complex. “5-chloro-3-ethyl-1-methyl-1H-pyrazole” could potentially be used in this way .

Organometallic Chemistry

Pyrazoles, including “5-chloro-3-ethyl-1-methyl-1H-pyrazole”, can also find applications in organometallic chemistry . They can act as bridging ligands in the formation of organometallic complexes .

Green Synthesis

The synthesis of pyrazole derivatives, including “5-chloro-3-ethyl-1-methyl-1H-pyrazole”, can be achieved through green synthesis methods . These methods are environmentally friendly and could potentially be used to produce “5-chloro-3-ethyl-1-methyl-1H-pyrazole” in a sustainable way .

Safety And Hazards

“5-chloro-3-ethyl-1-methyl-1H-pyrazole” should be treated as an organic compound. When handling it correctly, protective gloves and goggles should be worn. Avoid prolonged or frequent contact with this compound, and avoid inhaling its dust or solution. It should be stored in a sealed container, away from oxidants and strong acids or bases. If skin or eye contact occurs, rinse immediately with plenty of water and seek medical help .

properties

IUPAC Name

5-chloro-3-ethyl-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-3-5-4-6(7)9(2)8-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZMBFVRHGIIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476274
Record name 5-chloro-3-ethyl-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3-ethyl-1-methyl-1H-pyrazole

CAS RN

29938-63-4
Record name 5-chloro-3-ethyl-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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